molecular formula C18H19N5O4 B10986245 Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate

Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate

Cat. No.: B10986245
M. Wt: 369.4 g/mol
InChI Key: FEADPNNIZHBBIR-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate typically involves multiple steps. One common route includes the condensation of 6-methoxy-1,2,4-triazolo[4,3-b]pyridazine with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, acetic acid, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. It is known to inhibit the activity of certain proteins involved in cell proliferation and survival, making it a potential candidate for cancer therapy . The compound may also modulate signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate is a compound of significant interest due to its potential pharmacological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C18_{18}H20_{20}N6_{6}O3_{3}
  • Molecular Weight : 366.39 g/mol
  • CAS Number : Not available in the provided sources.

The compound features a triazole moiety, which has been associated with various biological activities including antifungal, antibacterial, and anticancer properties. The presence of the pyridazine structure enhances its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole structure demonstrate significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown effective inhibition against Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound TypeMIC (μg/mL)Target Organisms
Triazole Derivatives0.125 - 8S. aureus, E. coli, P. aeruginosa

Anticancer Activity

The triazole derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that certain triazole-containing compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can modulate inflammatory pathways, potentially reducing inflammation in various models. The detailed mechanism often involves the inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antibacterial properties of several triazole derivatives similar to this compound against resistant strains of bacteria. The results indicated that compounds with a similar structure had enhanced activity compared to traditional antibiotics .
  • Anticancer Evaluation :
    Another case study focused on the anticancer properties of triazole derivatives where this compound was tested against breast cancer cell lines. Results showed a dose-dependent reduction in cell viability .

Properties

Molecular Formula

C18H19N5O4

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 4-[3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoylamino]benzoate

InChI

InChI=1S/C18H19N5O4/c1-3-27-18(25)12-4-6-13(7-5-12)19-16(24)10-8-14-20-21-15-9-11-17(26-2)22-23(14)15/h4-7,9,11H,3,8,10H2,1-2H3,(H,19,24)

InChI Key

FEADPNNIZHBBIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NN=C3N2N=C(C=C3)OC

Origin of Product

United States

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